- Preparation of 3-cyano-6-aminoquinoline derivatives as inhibitors of protein kinase, China, , ,
Cas no 96193-27-0 ((8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine)
(8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine Chemical and Physical Properties
Names and Identifiers
-
- (R)-1,4-Diazabicyclo[4.3.0]nonane
- (R)-octahydropyrrolo[1,2-a]pyrazine
- Pyrrolo[1,2-a]pyrazine,octahydro-, (8aR)-
- (6R)-1,4-Diazabicyclo[4.3.0]nonane
- (8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine
- (8aR)-Octahydropyrrolo[1,2-a]pyrazine
- Pyrrolo[1,2-a]pyrazine, octahydro-, (8aR)- (9CI)
- (R)-Octahydro-pyrrolo[1,2-a]pyrazine
- (8aR)-octahydropyrrolo[1,2-a]piperazine
- Pyrrolo[1,2-a]pyrazine, octahydro-, (R)-
- PubChem20598
- FTTATHOUSOIFOQ-SSDOTTSWSA-N
- BH138
- BCP2673
- (8aR)-Octahydropyrrolo[1,2-a]pyrazine (ACI)
- Pyrrolo[1,2-a]pyrazine, octahydro-, (R)- (ZCI)
- AKOS015995206
- MFCD09752820
- AC-31838
- (R)-1,4-diazabicyclo[4,3,0]nonane
- PS-3854
- 96193-27-0
- CS-B1054
- (8aR) -octahydropyrrolo[1,2-a]pyrazine
- DTXSID70426475
- (R)-octahydropyrrolo[1,2-alpha]pyrazine
- BCP26733
- AKOS005263876
- EN300-785397
- SCHEMBL336731
-
- MDL: MFCD09752820
- Inchi: 1S/C7H14N2/c1-2-7-6-8-3-5-9(7)4-1/h7-8H,1-6H2/t7-/m1/s1
- InChI Key: FTTATHOUSOIFOQ-SSDOTTSWSA-N
- SMILES: [C@@H]12CNCCN1CCC2
Computed Properties
- Exact Mass: 126.11600
- Monoisotopic Mass: 126.115698455g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 103
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 15.3
- XLogP3: 0.2
Experimental Properties
- Boiling Point: 199.6°C at 760 mmHg
- Flash Point: 88.8℃
- Water Partition Coefficient: Slightly soluble in water.
- PSA: 15.27000
- LogP: 0.32070
(8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine Security Information
- Hazard Statement: H227-H302-H315-H319-H335
-
Hazardous Material Identification:
- HazardClass:8
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
(8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM102035-1g |
(R)-octahydropyrrolo[1,2-a]pyrazine |
96193-27-0 | 95% | 1g |
$116 | 2021-08-06 | |
| Chemenu | CM102035-5g |
(R)-octahydropyrrolo[1,2-a]pyrazine |
96193-27-0 | 95% | 5g |
$324 | 2021-08-06 | |
| Chemenu | CM102035-10g |
(R)-octahydropyrrolo[1,2-a]pyrazine |
96193-27-0 | 95% | 10g |
$583 | 2021-08-06 | |
| Chemenu | CM102035-25g |
(R)-octahydropyrrolo[1,2-a]pyrazine |
96193-27-0 | 95% | 25g |
$1169 | 2021-08-06 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R826086-10g |
(R)-octahydropyrrolo[1,2-a]pyrazine |
96193-27-0 | ≥95% | 10g |
¥4,057.20 | 2022-08-31 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-04034-10g |
(R)-OCTAHYDROPYRROLO[1,2-A]PYRAZINE |
96193-27-0 | 97% | 10g |
$400 | 2023-09-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OA774-100mg |
(8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine |
96193-27-0 | 95+% | 100mg |
241CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OA774-1g |
(8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine |
96193-27-0 | 95+% | 1g |
874.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OA774-250mg |
(8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine |
96193-27-0 | 95+% | 250mg |
529CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OA774-5g |
(8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine |
96193-27-0 | 95+% | 5g |
3297.0CNY | 2021-08-03 |
(8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine Production Method
Production Method 1
Production Method 2
- Preparation of pyrrolo[1,2-a]pyrazine and pyrrolo[1,2-a][1,4]diazepine derivatives as dopamine agonists or antagonists, World Intellectual Property Organization, , ,
Production Method 3
- Aralkyl diazabicycloalkane derivatives for CNS disorders, World Intellectual Property Organization, , ,
Production Method 4
- Azacyclohexanes. XXVII. Synthesis and antiangina activity of nonachlazine stereoisomers, Khimiko-Farmatsevticheskii Zhurnal, 1984, 18(12), 1445-8
Production Method 5
1.2 Reagents: Triethylamine Solvents: Methanol ; 2 h, reflux
1.3 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 15 min, rt → reflux
1.4 Reagents: Water ; 0 °C
1.5 Reagents: Sodium hydroxide Solvents: Water
1.6 Reagents: Water ; 1 h, rt
- Preparation of (diazabicycloalkyl)dibenzoxepines and analogs as dopamine D4 receptor antagonists, United States, , ,
Production Method 6
- Design, synthesis, and structure-activity relationship study of bicyclic piperazine analogs of indole-3-carboxamides as novel cannabinoid CB1 receptor agonists, Bioorganic & Medicinal Chemistry Letters, 2010, 20(24), 7327-7330
Production Method 7
(8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine Raw materials
- Fmoc-D-Pro-OH
- (8aR)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
- (8aR)-hexahydro-Pyrrolo[1,2-a]pyrazin-4(1H)-one
- methyl 2-aminoacetate
(8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine Preparation Products
(8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine Suppliers
(8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine Related Literature
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on (8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine
(8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine (CAS No. 96193-27-0)
The compound (8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine, identified by the CAS registry number 96193-27-0, is a complex bicyclic structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrrolopyrazines, which are known for their unique structural features and potential biological activities. The molecule's structure consists of a pyrazine ring fused with a pyrrole ring, creating a bicyclic framework that offers a wide range of functionalization possibilities.
Recent studies have highlighted the importance of pyrrolopyrazines in drug discovery due to their ability to interact with various biological targets. For instance, researchers have explored the potential of this compound as a modulator of protein-protein interactions (PPIs), a challenging yet promising area in medicinal chemistry. The rigid bicyclic core of (8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine provides an ideal scaffold for designing molecules that can disrupt or stabilize specific PPIs involved in diseases such as cancer and neurodegenerative disorders.
In addition to its role in PPI modulation, this compound has been investigated for its potential as a kinase inhibitor. Kinases are enzymes that play critical roles in cellular signaling pathways; thus, inhibiting their activity can be therapeutically beneficial. The bicyclic structure of (8aR)-1,2,3,4,6,7,8a-octahydropyrrolo[1,a]pyrazine allows for the incorporation of functional groups that can bind to the active site of kinases with high specificity and affinity.
The synthesis of (8aR)-1,octahydropyrrolo[1,a]pyrazine involves multi-step organic reactions that require precise control over stereochemistry and regioselectivity. Researchers have developed efficient synthetic routes using techniques such as cyclization reactions and stereochemical induction to obtain the desired enantiomer. These advancements have significantly improved the yield and purity of the compound.
Beyond its pharmacological applications,
recent studies have also explored the use of this compound in materials science. Its rigid structure and conjugated system make it a candidate for applications in organic electronics and optoelectronics. For example,
researchers have investigated its potential as a building block for organic semiconductors and light-emitting materials.
In terms of safety and handling,
this compound is not classified as a hazardous material under current regulations.
However,
it is essential to follow standard laboratory safety protocols when working with any chemical substance.
Proper storage conditions,
such as maintaining it in a cool,dry place away from light,
are recommended to ensure stability.
In conclusion,
(8aR)-1,octahydropyrrolo[1,a]pyrazine (CAS No.
96193-27-0)
represents a versatile chemical entity with diverse applications across multiple disciplines.
Its unique structure,
combined with recent advancements in synthetic methods and biological studies,
positions it as an important tool for future research and development.
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